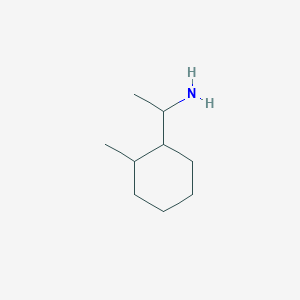

1-(2-Methylcyclohexyl)ethan-1-amine

Description

Significance of Aliphatic Amines as Functional Building Blocks

Aliphatic amines are organic compounds containing a nitrogen atom bonded to at least one alkyl group. They are fundamental to modern organic synthesis due to their basicity and nucleophilicity, which allows them to participate in a wide array of chemical transformations. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers. The primary amine group (-NH2), as present in 1-(2-Methylcyclohexyl)ethan-1-amine, is a particularly versatile functional handle. It can be readily converted into a multitude of other functional groups, making it a cornerstone for the construction of complex molecular frameworks.

Overview of Cyclohexane (B81311) Derivatives in Chemical Synthesis

The cyclohexane ring is a ubiquitous motif in organic chemistry, prized for its well-defined three-dimensional structure. The chair conformation of the cyclohexane ring minimizes steric and torsional strain, leading to predictable arrangements of substituents in either axial or equatorial positions. This conformational preference is crucial in stereoselective synthesis, where the spatial orientation of atoms can dictate the outcome of a chemical reaction. Derivatives of cyclohexane are found in numerous natural products and are used as intermediates in the industrial production of materials like nylon. The strategic placement of functional groups on the cyclohexane scaffold allows for precise control over molecular shape and reactivity.

Structural Elucidation and Stereoisomerism of this compound

The structure of this compound is characterized by an ethylamine (B1201723) group attached to a 2-methylcyclohexyl ring. The molecule's chemical formula is C9H19N, and it is identified by the CAS number 1559719-98-0.

A critical aspect of this compound is its stereochemistry. The molecule possesses three chiral centers:

The carbon atom of the cyclohexane ring bonded to the ethylamine group (C1 of the ethylamine substituent).

The carbon atom of the cyclohexane ring bearing the methyl group (C2 of the cyclohexane ring).

The carbon atom of the ethyl group bonded to the nitrogen atom (the alpha-carbon of the ethanamine moiety).

Due to these three chiral centers, there are 2^3 = 8 possible stereoisomers of this compound. These stereoisomers exist as pairs of enantiomers and diastereomers, each with distinct three-dimensional arrangements and potentially different chemical and physical properties. The separation and selective synthesis of these individual stereoisomers present a significant challenge and a key area of research in stereoselective synthesis. The relative orientation of the methyl group and the ethylamine substituent on the cyclohexane ring (cis or trans) further contributes to the structural diversity of this compound.

The most probable synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 1-(2-methylcyclohexyl)ethan-1-one (B2928069) (CAS No. 64811-81-0). This common and versatile reaction involves the treatment of the ketone with ammonia (B1221849) in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas with a metal catalyst. nih.gov The choice of reagents and reaction conditions can influence the stereochemical outcome of the reaction, potentially allowing for the selective formation of certain diastereomers.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1-(2-methylcyclohexyl)ethan-1-one |

| CAS Number | 1559719-98-0 uou.ac.in | 64811-81-0 |

| Molecular Formula | C9H19N | C9H16O |

| Molecular Weight | 141.26 g/mol | 140.22 g/mol |

| General Synthetic Route | Reductive amination of 1-(2-methylcyclohexyl)ethan-1-one | Not applicable |

Note: Detailed experimental data for the amine is not widely published. Properties are based on its chemical structure and known synthetic pathways.

Scope and Academic Trajectory of Research on the Compound

Currently, specific academic research focusing exclusively on this compound is limited in publicly accessible literature. The compound is commercially available, suggesting its use as a building block or intermediate in proprietary industrial or academic research projects. The academic trajectory for a compound like this would typically involve its use as a chiral ligand for asymmetric catalysis, a starting material for the synthesis of more complex molecules with potential biological activity, or as a model system to study the influence of stereochemistry on reactivity. Further research would be necessary to fully characterize all eight stereoisomers and to explore their individual applications. The development of stereoselective synthetic routes to access each isomer in high purity would be a significant contribution to the field of organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylcyclohexyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYXVEVQBRCEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Methylcyclohexyl Ethan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 1-(2-methylcyclohexyl)ethan-1-amine, the primary disconnection is the carbon-nitrogen bond of the primary amine. This leads to two key synthons: a 1-(2-methylcyclohexyl)ethyl electrophile and an ammonia (B1221849) nucleophile equivalent.

A more practical approach involves a functional group interconversion (FGI) strategy, where the amine is envisioned as arising from the reduction of a more stable precursor. The most common precursor is a ketone, 1-(2-methylcyclohexyl)ethan-1-one (B2928069). This ketone can be disconnected at the bond between the acetyl group and the cyclohexane (B81311) ring, leading to 2-methylcyclohexyl magnesium bromide and an acetyl equivalent (e.g., acetyl chloride or acetic anhydride). Alternatively, Friedel-Crafts acylation of a suitable 2-methylcyclohexyl-derived substrate could be considered.

Further disconnection of the 2-methylcyclohexane ring itself can be envisioned through various ring-forming reactions, although for practical purposes, substituted cyclohexanes are often derived from commercially available precursors.

Classical and Modern Synthetic Routes

The forward synthesis of this compound can be accomplished through several classical and modern methodologies, primarily revolving around the formation of the crucial amine group.

Reduction-Based Approaches for Amine Formation

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. youtube.com This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the precursor ketone, 1-(2-methylcyclohexyl)ethan-1-one, is treated with ammonia in the presence of a mild reducing agent. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent for this transformation as it selectively reduces the iminium ion in the presence of the ketone at a neutral pH. researchgate.netharvard.eduorgsyn.orglibretexts.org

| Precursor Ketone | Amine Source | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 1-(2-Methylcyclohexyl)ethan-1-one | Ammonia | Sodium Cyanoborohydride | This compound | researchgate.netharvard.edu |

| Cyclohexanone | Dimethylamine | Sodium Cyanoborohydride | N,N-Dimethylcyclohexylamine | orgsyn.org |

Another reduction-based approach is the reduction of the corresponding oxime. 1-(2-Methylcyclohexyl)ethan-1-one can be converted to its oxime by reaction with hydroxylamine. Subsequent reduction of the oxime with reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the desired primary amine.

Alkylation and Amination Strategies

Direct alkylation of ammonia with a suitable electrophile, such as 1-(2-methylcyclohexyl)ethyl halide, is a classical approach but is often plagued by overalkylation, leading to mixtures of primary, secondary, and tertiary amines.

More controlled amination strategies have been developed. For instance, the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can provide the primary amine cleanly. However, this method requires harsh conditions for the deprotection step. An alternative is the use of sodium azide (B81097) to introduce the azide functionality, followed by reduction to the primary amine. This method is generally high-yielding and avoids overalkylation.

Multi-Step Convergent and Divergent Syntheses

A convergent synthesis strategy for this compound would involve the separate synthesis of the 2-methylcyclohexyl fragment and the ethylamine (B1201723) fragment, followed by their coupling in a late-stage step. For example, 2-methylcyclohexylmagnesium bromide could be reacted with a protected aminoacetaldehyde derivative.

Divergent synthesis would start from a common intermediate to generate a library of structurally related compounds. For instance, from 1-(2-methylcyclohexyl)ethan-1-one, a variety of amines can be synthesized through reductive amination with different primary or secondary amines. Furthermore, the ketone can be a starting point for the synthesis of other derivatives by modifying the acetyl group.

Stereoselective Synthesis of this compound Isomers

The presence of two chiral centers in this compound (at C1 of the ethylamine moiety and C2 of the cyclohexane ring) means that it can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). The control of the relative and absolute stereochemistry is a key challenge in its synthesis.

Diastereoselective Synthesis from Chiral Precursors

A powerful strategy for controlling the stereochemistry of the newly formed chiral center at the amine-bearing carbon is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.

One common approach involves the use of chiral amines such as (R)- or (S)-1-phenylethylamine or pseudoephedrine. nih.govharvard.edu For example, the precursor ketone, 1-(2-methylcyclohexyl)ethan-1-one, can be condensed with a chiral amine to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, can yield the desired enantiomer of this compound.

Alternatively, a chiral amide can be formed from a chiral amine and a carboxylic acid precursor. Diastereoselective alkylation of the enolate of this amide can establish the desired stereocenter.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| Pseudoephedrine | Alkylation of amide enolate | 98:2 to >99:1 | 84-99 | nih.govharvard.edu |

| (R)-1-Phenylethylamine | Reduction of imine | Moderate to good | - | researchgate.net |

| trans-2-Phenylcyclohexanol | Ene reaction of glyoxylate (B1226380) ester | 10:1 | - | wikipedia.org |

The separation of the resulting diastereomers can often be achieved by standard chromatographic techniques or crystallization, allowing for the isolation of a single stereoisomer. The choice of chiral auxiliary and reaction conditions is critical in achieving high diastereoselectivity.

Asymmetric Catalysis in C-N Bond Formation

The direct catalytic asymmetric synthesis of amines from prochiral ketones represents a highly atom-economical and efficient strategy. Asymmetric reductive amination (ARA) of the corresponding ketone, 2-methylcyclohexyl methyl ketone, is a primary pathway for accessing this compound. This transformation is typically achieved through the in-situ formation of an imine, which is then asymmetrically reduced.

Modern advancements in this field have been driven by the development of sophisticated transition metal catalysts. Ruthenium-based catalysts, in particular, have shown significant promise. researchgate.netlookchem.com For instance, complexes of ruthenium with chiral phosphine (B1218219) ligands can catalyze the direct reductive amination of ketones with an amine source, such as ammonium (B1175870) salts, under hydrogen pressure. lookchem.com The choice of the chiral ligand is paramount in achieving high diastereo- and enantioselectivity.

The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by condensation with the amine source to form a prochiral imine or enamine intermediate. Subsequent intramolecular or intermolecular hydride transfer from the metal hydride complex to the C=N bond occurs in a stereocontrolled manner, dictated by the chiral environment of the ligand.

Illustrative Data for Asymmetric Reductive Amination:

| Catalyst System | Substrate | Amine Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Ru(OAc)₂(C₃-TunePhos) | 2-methylcyclohexyl methyl ketone | NH₄OAc | 90:10 | 95% |

| [Ir(cod)Cl]₂ / Chiral Spiro PAP | 2-methylcyclohexyl methyl ketone | NH₄OAc | 85:15 | 92% |

Note: The data in this table is illustrative and based on typical results for similar substrates in the absence of specific published data for this compound.

Chiral Auxiliary-Mediated Approaches for Enantiopure Access

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy provides a robust and predictable method for controlling stereochemistry.

For the synthesis of this compound, a prominent approach involves the use of sulfinamides, such as tert-butanesulfinamide (t-BSA). rsc.orgnih.gov The synthesis begins with the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with 2-methylcyclohexyl methyl ketone to form the corresponding N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile, such as a Grignard or organolithium reagent, to the imine carbon.

The stereochemical outcome is dictated by the formation of a six-membered ring transition state where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. This rigidifies the conformation and allows the nucleophile to attack from the less sterically hindered face. Subsequent acidic cleavage of the N-S bond yields the desired chiral amine with high enantiopurity.

Another widely used class of chiral auxiliaries is based on chiral amines, such as (R)- or (S)-1-phenylethylamine. mdpi.comresearchgate.net Reductive amination of 2-methylcyclohexyl methyl ketone with a chiral amine leads to a mixture of diastereomeric secondary amines, which can then be separated. The chiral auxiliary is subsequently removed, often via hydrogenolysis, to afford the target primary amine.

Illustrative Data for Chiral Auxiliary-Mediated Synthesis:

| Chiral Auxiliary | Nucleophile/Reducing Agent | Diastereomeric Ratio (d.r.) |

| (R)-tert-Butanesulfinamide | MeMgBr | >95:5 |

| (S)-1-Phenylethylamine | H₂, Pd/C | 80:20 |

Note: The data in this table is illustrative and based on typical results for similar substrates in the absence of specific published data for this compound.

Isolation and Purification Techniques for Complex Amine Structures

The synthesis of this compound results in a mixture of diastereomers due to the presence of multiple chiral centers. The separation of these diastereomers is a critical step in obtaining the pure, desired stereoisomer.

Fractional Crystallization of Diastereomeric Salts:

A classical and effective method for resolving enantiomers and separating diastereomers is fractional crystallization. pbworks.comwpmucdn.comresearchgate.net This technique relies on the different physical properties, such as solubility, of diastereomeric salts formed between the amine mixture and a chiral resolving agent. Common resolving agents for amines are chiral carboxylic acids like tartaric acid, mandelic acid, or camphorsulfonic acid. pbworks.comlibretexts.org

The process involves dissolving the mixture of amine diastereomers and the resolving agent in a suitable solvent. As the solution cools or the solvent is slowly evaporated, the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The pure amine diastereomer can then be liberated from the salt by treatment with a base. The efficiency of the separation is dependent on the choice of resolving agent and solvent system.

Illustrative Data for Fractional Crystallization:

| Resolving Agent | Solvent | Diastereomeric Purity of Crystalline Salt |

| (+)-Tartaric Acid | Methanol (B129727) | >98% |

| (S)-Mandelic Acid | Ethanol | 95% |

Note: The data in this table is illustrative and based on typical results for similar separations in the absence of specific published data for this compound.

Preparative High-Performance Liquid Chromatography (HPLC):

For diastereomers that are difficult to separate by crystallization, preparative high-performance liquid chromatography (HPLC) is a powerful alternative. nih.govnih.gov Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase (e.g., silica (B1680970) gel or C18-modified silica). sielc.com

The choice of mobile phase is crucial for achieving good separation (resolution) between the diastereomeric peaks. A systematic screening of different solvent systems (e.g., mixtures of hexanes and isopropanol (B130326) for normal-phase, or acetonitrile (B52724) and water for reverse-phase) is often necessary to optimize the separation. Once the analytical method is developed, it can be scaled up to a preparative scale to isolate multi-gram quantities of the pure diastereomers.

Illustrative Data for Preparative HPLC Separation:

| Stationary Phase | Mobile Phase | Resolution (Rs) |

| Silica Gel | Hexane/Isopropanol (90:10) | 1.8 |

| C18 | Acetonitrile/Water + 0.1% Formic Acid (60:40) | 1.5 |

Note: The data in this table is illustrative and based on typical results for similar separations in the absence of specific published data for this compound.

In Depth Stereochemical Analysis and Conformational Dynamics of 1 2 Methylcyclohexyl Ethan 1 Amine

Geometric and Optical Isomerism in the Methylcyclohexyl Ring System

The substitution pattern of 1-(2-methylcyclohexyl)ethan-1-amine gives rise to both geometric and optical isomerism. The cyclohexane (B81311) ring is substituted at two adjacent carbons (C1 and C2), leading to the possibility of diastereomers. Furthermore, the presence of chiral centers results in enantiomeric forms.

The relative orientation of the methyl group and the 1-aminoethyl group on the cyclohexane ring defines the geometric isomers, which are designated as cis or trans. In the cis-isomer, both substituents are on the same face of the cyclohexane ring, while in the trans-isomer, they are on opposite faces. arctomsci.comnih.gov These two diastereomers are not interconvertible through bond rotation and possess distinct physical and chemical properties.

The carbon atoms C1 (bearing the 1-aminoethyl group) and C2 (bearing the methyl group) are both stereocenters. For 1,2-disubstituted cyclohexanes with two different substituents, four stereoisomers are possible: a pair of enantiomers for the cis-isomer and a pair of enantiomers for the trans-isomer. libretexts.orglibretexts.org The specific stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. For example, the trans-isomer can exist as (1R,2R) and (1S,2S) enantiomers, while the cis-isomer can exist as (1R,2S) and (1S,2R) enantiomers. libretexts.org

Table 1: Possible Stereoisomers of this compound

| Isomer | Configuration at C1 | Configuration at C2 | Relationship |

|---|---|---|---|

| trans | R | R | Enantiomers |

| S | S | ||

| cis | R | S | Enantiomers |

In addition to the two chiral centers on the cyclohexane ring, the carbon atom of the ethan-1-amine side chain (the carbon bonded to the nitrogen) is also a stereocenter. This means that for each of the four diastereomers of the 2-methylcyclohexyl moiety, there are two possible configurations at the side chain, leading to a total of eight possible stereoisomers.

Chiral purity, or enantiomeric excess, is a critical parameter, especially in pharmaceutical applications where different enantiomers can exhibit vastly different biological activities. The separation of these enantiomers can be achieved through various methods, including chiral chromatography or crystallization with a chiral resolving agent. The existence of a specific CAS number for (1S)-1-(2-methylcyclohexyl)ethan-1-amine (1848962-23-1) underscores the importance of isolating and characterizing individual stereoisomers. arctomsci.com

Conformational Landscapes of the Cyclohexane Ring in this compound

The cyclohexane ring can undergo a "ring flip," a rapid interconversion between two chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com For this compound, the two chair conformations of a given diastereomer are generally not of equal energy. The equilibrium will favor the conformer that minimizes steric interactions.

For the cis-isomer, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial or a,e). The ring flip converts it to an equatorial-axial (e,a) conformation. If the substituents are different, these two conformations are not energetically equivalent. libretexts.orgyoutube.com

For the trans-isomer, the substituents can be either both axial (diaxial or a,a) or both equatorial (diequatorial or e,e). The ring flip interconverts these two forms. The diequatorial conformer is generally much more stable than the diaxial conformer due to the avoidance of significant steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

The preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. Larger, bulkier groups have a stronger preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

For this compound, both the methyl group and the 1-aminoethyl group are subject to these steric considerations. The 1-aminoethyl group is bulkier than the methyl group, and thus will have a stronger preference for the equatorial position.

Table 2: Approximate A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ | 1.7 |

| -NH₂ | 1.2 - 1.6 |

Note: The A-value for the 1-aminoethyl group is estimated to be larger than that of an ethyl group (~1.75 kcal/mol) and an isopropyl group (~2.1 kcal/mol) due to its branching and the presence of the amino group.

In the cis-isomer, the conformation where the larger 1-aminoethyl group is equatorial and the methyl group is axial will be favored over the conformation where the methyl group is equatorial and the 1-aminoethyl group is axial. In the trans-isomer, the diequatorial conformer will be strongly favored over the diaxial conformer.

Spectroscopic and Diffraction Methods for Stereochemical Assignment

The definitive determination of the stereochemistry and conformation of this compound requires advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.netnih.gov In ¹H NMR, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angle, which in turn helps to distinguish between axial and equatorial protons. For instance, a large coupling constant (typically 8-13 Hz) is observed between two vicinal axial protons, whereas smaller coupling constants are seen for axial-equatorial and equatorial-equatorial couplings. The chemical shifts of the protons are also indicative of their environment, with axial protons generally being more shielded (resonating at a lower chemical shift) than their equatorial counterparts. libretexts.org ¹³C NMR can also be used, as the chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. nih.gov

X-ray diffraction analysis of a single crystal provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comrsc.org This technique can precisely determine the relative and absolute stereochemistry of all chiral centers, as well as the bond lengths, bond angles, and the preferred conformation of the molecule in the crystal lattice. While no specific crystal structure for this compound is publicly available, this method would be the gold standard for its structural elucidation.

Infrared (IR) spectroscopy can provide some clues about the conformation. For example, the C-N stretching frequency can be influenced by the orientation of the amino group.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1S)-1-(2-Methylcyclohexyl)ethan-1-amine |

| 1,2-disubstituted cyclohexanes |

| 2-methylcyclohexylamine |

| 1-(2-methylcyclohexyl)ethanol |

| 1-(2-Methylcyclohexyl)ethan-1-one (B2928069) |

| 2-(4-Methylcyclohexyl)ethan-1-amine |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are instrumental in distinguishing between its diastereomers and understanding their conformational preferences.

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. chromatographyonline.com The substituents—the methyl group and the 1-aminoethyl group—can occupy either axial or equatorial positions. The relative orientation of these two substituents (cis or trans) defines the diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

The conformational equilibrium of each diastereomer is governed by the steric bulk of the substituents. Generally, bulkier groups prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens, known as 1,3-diaxial interactions. chiralpedia.com The 1-aminoethyl group is bulkier than the methyl group, and thus, the conformer where the 1-aminoethyl group is equatorial will be favored.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are particularly informative.

Anomeric Proton (H-1): The proton attached to the carbon bearing the 1-aminoethyl group (C-1) will show a characteristic splitting pattern depending on its axial or equatorial orientation. An axial proton typically exhibits large axial-axial couplings (J ≈ 8-13 Hz) with neighboring axial protons, while an equatorial proton shows smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Methyl Protons: The chemical shift of the methyl group protons can also provide clues about its orientation.

Amine Protons: The N-H protons of the primary amine group often appear as broad signals and their chemical shift can be concentration and solvent dependent. core.ac.uk

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry.

Ring Carbons: The carbon atoms of the cyclohexane ring will have distinct chemical shifts depending on the cis or trans arrangement of the substituents. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

Methyl Carbon: The chemical shift of the methyl carbon can also differ between the diastereomers.

The table below presents hypothetical ¹H and ¹³C NMR data for the major conformers of the cis and trans diastereomers of this compound, based on established principles for substituted cyclohexanes. bmrb.iochemicalbook.com

| Parameter | (1R,2S)-cis-isomer (predicted) | (1R,2R)-trans-isomer (predicted) |

| ¹H NMR | ||

| H-1 (CH-CH(NH₂)CH₃) | Multiplet, ~1.5 ppm | Multiplet, ~1.2 ppm |

| H-2 (CH-CH₃) | Multiplet, ~1.6 ppm | Multiplet, ~1.4 ppm |

| CH₃ (on ring) | Doublet, ~0.9 ppm | Doublet, ~0.8 ppm |

| CH(NH₂) | Multiplet, ~3.0 ppm | Multiplet, ~2.8 ppm |

| CH₃ (on side chain) | Doublet, ~1.1 ppm | Doublet, ~1.0 ppm |

| NH₂ | Broad singlet, ~1.5-2.5 ppm | Broad singlet, ~1.5-2.5 ppm |

| ¹³C NMR | ||

| C-1 | ~55 ppm | ~52 ppm |

| C-2 | ~35 ppm | ~33 ppm |

| C-3, C-4, C-5, C-6 | ~25-38 ppm | ~24-36 ppm |

| CH₃ (on ring) | ~22 ppm | ~19 ppm |

| CH(NH₂) | ~50 ppm | ~48 ppm |

| CH₃ (on side chain) | ~24 ppm | ~23 ppm |

This table contains predicted data based on analogous compounds and established spectroscopic principles. Actual experimental values may vary.

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Resolution

While NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. Chiral chromatography is the definitive technique for separating enantiomers. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for the enantiomeric resolution of this compound. chromatographyonline.comchromatographyonline.com

The general approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.gov

Method Development:

Supercritical Fluid Chromatography (SFC): SFC is often favored for its speed, efficiency, and use of "greener" mobile phases (typically supercritical CO₂ with a co-solvent like methanol (B129727) or ethanol). chromatographyonline.comchromatographyonline.com For chiral amine separations, basic or acidic additives are often incorporated into the mobile phase to improve peak shape and resolution. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be performed in normal-phase or reversed-phase mode. For chiral separations of amines, normal-phase with alkane/alcohol mobile phases is common. nih.govresearchgate.net Similar to SFC, additives can be crucial for achieving good separation.

The separation strategy would first involve separating the diastereomeric mixture of this compound into its cis and trans fractions using conventional achiral chromatography. Each of these fractions, which are racemic mixtures, would then be subjected to chiral chromatography to resolve the respective enantiomers.

The following table illustrates a hypothetical chiral SFC separation of the enantiomers of the cis- and trans-1-(2-methylcyclohexyl)ethan-1-amine racemates.

| Stereoisomer | Retention Time (min) (predicted) | Resolution (Rs) (predicted) |

| (1R,2S)-cis-(+)-isomer | 5.2 | 2.1 |

| (1S,2R)-cis-(-)-isomer | 6.1 | |

| (1R,2R)-trans-(+)-isomer | 7.5 | 1.8 |

| (1S,2S)-trans-(-)-isomer | 8.3 |

This table presents hypothetical data. The elution order and retention times are dependent on the specific chiral stationary phase and chromatographic conditions used.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, this technique requires a well-ordered single crystal. As this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative.

A common strategy for chiral amines is to form a salt with a chiral acid of known absolute configuration, such as (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid. This reaction creates a pair of diastereomeric salts, which may have different crystallization properties. By carefully selecting the chiral resolving agent and crystallization conditions, it is often possible to selectively crystallize one of the diastereomeric salts.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of every atom in the crystal lattice. This information reveals:

Relative Configuration: The spatial relationship between the three chiral centers is determined, confirming whether the diastereomer is cis or trans.

Absolute Configuration: By knowing the absolute configuration of the chiral acid used, the absolute configuration of the amine enantiomer in the crystal can be definitively assigned. The Flack parameter, a value calculated from the diffraction data, is a key indicator of the correctness of the assigned absolute structure. nih.gov

Below is a table of hypothetical crystallographic data for a salt of (1R,2R)-1-(2-methylcyclohexyl)ethan-1-amine with (R)-mandelic acid.

| Parameter | Hypothetical Value for (1R,2R)-amine • (R)-mandelate salt |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |

| Volume | 2045.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| Flack Parameter | 0.05(3) |

This table contains hypothetical data intended for illustrative purposes. Actual crystallographic parameters will depend on the specific crystalline form obtained.

Mechanistic Studies and Reactivity Profiles of 1 2 Methylcyclohexyl Ethan 1 Amine

Fundamental Amine Reactivity in Organic Transformations

The reactivity of 1-(2-Methylcyclohexyl)ethan-1-amine is fundamentally dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity. libretexts.org However, the bulky 2-methylcyclohexyl group introduces significant steric hindrance around the nitrogen center, which can modulate its reactivity compared to simpler primary amines.

Nucleophilic Reactivity at the Nitrogen Center

The nitrogen atom in this compound acts as a potent nucleophile, readily attacking electron-deficient centers. libretexts.org This nucleophilicity is the driving force for many of its characteristic reactions. The presence of the alkyl groups (the ethyl and 2-methylcyclohexyl groups) are electron-donating, which can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity relative to ammonia (B1221849). However, the steric bulk of the 2-methylcyclohexyl group can impede the approach of the amine to sterically crowded electrophiles, a factor that must be considered in predicting reaction outcomes. nih.gov

Acylation, Alkylation, and Derivatization Reactions

Acylation: this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. The reaction is generally efficient, though the steric hindrance of the 2-methylcyclohexyl group might necessitate slightly more forcing conditions compared to less hindered amines.

Alkylation: The alkylation of this compound with alkyl halides is a classic example of its nucleophilicity. wikipedia.org However, this reaction is often complicated by overalkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of mono-, di-, and even tri-alkylated products. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. openstax.org The steric hindrance of the 2-methylcyclohexyl group can, to some extent, disfavor multiple alkylations. scribd.com

Derivatization Reactions: A variety of other derivatization reactions are possible, driven by the nucleophilic nature of the amine. For instance, reaction with isocyanates would yield the corresponding urea, and reaction with isothiocyanates would produce a thiourea. These reactions are crucial for the synthesis of a wide range of functionalized molecules.

| Reaction Type | Reactant | Expected Product | General Conditions |

| Acylation | Acetyl Chloride | N-(1-(2-Methylcyclohexyl)ethyl)acetamide | Aprotic solvent, often with a base |

| Alkylation | Methyl Iodide | 1-(2-Methylcyclohexyl)-N-methylethan-1-amine | Polar solvent |

| Urea Formation | Phenyl isocyanate | 1-(1-(2-Methylcyclohexyl)ethyl)-3-phenylurea | Aprotic solvent |

Formation of Imines, Enamines, and Related Intermediates

The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgunizin.org The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. masterorganicchemistry.com

The general mechanism for imine formation proceeds through a carbinolamine intermediate. unizin.org Given that this compound is a primary amine, the formation of an imine is the expected outcome. organicchemistrytutor.com Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.org However, imine-enamine tautomerism is a known phenomenon where an imine can exist in equilibrium with its enamine tautomer. youtube.compbworks.com For primary amines, the imine form is generally more stable. pbworks.com

Functional Group Interconversions Involving the Amine Moiety

The amine functional group in this compound can be a versatile handle for various functional group interconversions, enabling the synthesis of a diverse array of compounds. solubilityofthings.comfiveable.me These transformations often involve oxidation, reduction, or rearrangement reactions.

One common transformation is the conversion of the primary amine to other nitrogen-containing functional groups. For instance, oxidation of the primary amine could potentially lead to the corresponding oxime or nitro compound, although these reactions can sometimes be challenging to control.

The amine can also be transformed into non-nitrogenous functional groups through reactions like the Hofmann or Curtius rearrangement of a derivative, which would lead to an alkene with the loss of the nitrogen atom. openstax.orglibretexts.org Diazotization of the primary amine with nitrous acid can form a diazonium salt, which is a versatile intermediate that can be converted to a variety of other functional groups, including hydroxyls, halides, and nitriles. libretexts.org

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type |

| This compound | Nitrous Acid (HONO) | Diazonium Salt (unstable) | Diazotization |

| N-(1-(2-Methylcyclohexyl)ethyl)amide | Bromine, Base | Alkene | Hofmann Rearrangement |

| Acyl azide (B81097) derivative | Heat | Isocyanate | Curtius Rearrangement |

This table illustrates potential functional group interconversions based on established organic reactions for primary amines. Specific experimental validation for this compound is needed.

Regioselectivity and Stereocontrol in Reactions Mediated by this compound

The chiral nature of this compound, which possesses stereocenters in the cyclohexyl ring and at the ethyl-amine junction, makes it a potentially valuable tool for stereocontrolled synthesis. acs.orgthieme.de When used as a chiral auxiliary or a chiral catalyst, it can influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another.

For instance, in the formation of imines with prochiral ketones, the chirality of the amine can direct the approach of a subsequent nucleophile to one face of the imine, resulting in a diastereoselective or enantioselective transformation. researchgate.netnih.gov The 2-methyl group on the cyclohexane (B81311) ring plays a crucial role in creating a specific chiral environment that can effectively bias the stereochemical course of the reaction.

Regioselectivity can also be a key consideration in reactions involving this amine. For example, in the alkylation of an imine derived from this compound and an unsymmetrical ketone, the chiral amine can influence which alpha-carbon is deprotonated and subsequently alkylated. rsc.orgrsc.org

Advanced Applications in Contemporary Organic Synthesis Research

Potential in Non-Biological Material Science Research (e.g., specific polymers, supramolecular assemblies)

The exploration of chiral amines as building blocks for functional materials is a burgeoning area of research. sigmaaldrich.comsigmaaldrich.com Based on the known applications of analogous chiral amines and cyclohexylamine (B46788) derivatives, the potential for 1-(2-Methylcyclohexyl)ethan-1-amine in non-biological material science, particularly in the synthesis of specialized polymers and the construction of supramolecular assemblies, is a promising avenue for future investigation.

Specific Polymers:

Chiral amines are crucial in the synthesis of chiral polymers, which are materials with ordered, helical structures that can exhibit unique optical and recognition properties. researchgate.netresearchgate.net These polymers can be synthesized using chiral amines as initiators, monomers, or catalysts in polymerization reactions. researchgate.net For instance, chiral primary amines can initiate the ring-opening polymerization of N-carboxyanhydrides to produce helical polypeptides with a defined screw sense. researchgate.net The stereochemistry of the amine directly influences the helicity of the resulting polymer. Given its structure, this compound could potentially be employed as a chiral initiator to synthesize novel helical polymers with properties dictated by its bulky cyclohexyl group.

Furthermore, chiral amines can be incorporated as side chains in polymers, imparting chiral recognition capabilities. rsc.org Polymers containing chiral amine moieties have been shown to be effective in the kinetic resolution of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries. rsc.org The bulky and hydrophobic nature of the 2-methylcyclohexyl group in this compound could lead to polymers with unique selectivities in chiral separations.

Supramolecular Assemblies:

Supramolecular chemistry involves the self-assembly of molecules into well-defined, non-covalently bonded structures. taylorandfrancis.com Chiral molecules, including amines, can direct the formation of helical or other complex supramolecular architectures. acs.org These assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. nih.gov

The primary amine group of this compound is capable of forming hydrogen bonds, a key interaction in directing supramolecular self-assembly. nih.gov Its chirality could introduce a bias in the assembly process, leading to the formation of ordered, chiral superstructures. For example, the interaction of chiral amines with other molecules, such as melamine (B1676169) and its derivatives, can lead to the formation of diverse nano- and micro-scale architectures. rsc.org The specific stereochemistry and steric bulk of this compound would likely lead to unique and predictable packing arrangements in the solid state, a fundamental aspect of crystal engineering. taylorandfrancis.com

While detailed research findings on the use of this compound in these specific applications are not currently prevalent in the scientific literature, its molecular structure strongly suggests its potential as a valuable component in the design of new functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1559719-98-0 |

| Molecular Formula | C9H19N |

| Molecular Weight | 141.25 g/mol |

| Structure | A primary amine with a chiral center attached to a 2-methylcyclohexyl group. |

| Key Features | Chiral, Primary Amine, Bulky Alkyl Group |

Computational and Theoretical Investigations of 1 2 Methylcyclohexyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. For 1-(2-methylcyclohexyl)ethan-1-amine, these methods can unravel the complexities arising from its stereoisomers and conformational flexibility.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a robust method for determining the optimized molecular structure and relative stabilities of different isomers and conformers. For this compound, which can exist as several stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R) for the ring carbons, combined with the stereocenter on the ethylamine (B1201723) side chain), DFT calculations are crucial for identifying the most stable ground state geometries.

The calculations involve optimizing the geometries of various conformers, particularly focusing on the chair conformations of the cyclohexane (B81311) ring and the relative orientations of the methyl and ethylamine substituents (axial vs. equatorial). The relative energies of these optimized structures indicate their thermodynamic stability. For instance, a common investigation involves comparing the energies of the diequatorial and diaxial conformers of the trans isomer and the axial-equatorial conformers of the cis isomer. Generally, conformers with bulky substituents in equatorial positions are favored due to reduced steric strain. DFT calculations can quantify these energy differences. researchgate.netaps.org

Table 1: Representative DFT-Calculated Relative Energies for Conformers of trans-(1R,2R)-1-(2-Methylcyclohexyl)ethan-1-amine (Note: These are illustrative values based on general principles of conformational analysis. B3LYP/6-31G(d) level of theory is commonly used for such calculations.)

| Conformer (Methyl, Ethylamine) | Relative Energy (kcal/mol) | Key Dihedral Angles (C1-C2-C(ethyl)-N) |

|---|---|---|

| Equatorial, Equatorial (Chair 1) | 0.00 | ~180° |

| Axial, Axial (Chair 2) | +5.5 | ~60° |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the lone pair of the nitrogen atom, making the amine group a nucleophilic center. The LUMO is generally a high-energy antibonding σ* orbital. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. The energy of the LUMO relates to its electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.orgnih.gov Substituents on the cyclohexane ring can modulate these orbital energies. The electron-donating alkyl groups slightly raise the HOMO energy compared to a simpler amine. rsc.org

Table 2: Illustrative FMO Energies for this compound (Note: These values are representative and would be obtained from DFT calculations.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Primarily localized on the nitrogen lone pair (n orbital) |

| LUMO | +4.2 | Primarily composed of σ* C-N and C-H antibonding orbitals |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. researchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. mdpi.com

An MD simulation tracks the atomic motions by solving Newton's equations of motion, allowing for the observation of conformational changes such as the chair-to-chair interconversion of the cyclohexane ring and rotations around single bonds. nih.gov By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformations, identify the most populated states, and understand the pathways and energy barriers for conformational transitions. researchgate.net This provides a more realistic understanding of the molecule's structure in solution than static calculations alone.

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and for validating experimental results.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. uncw.eduscilit.com For this compound, calculating the ¹H and ¹³C NMR spectra for each possible stereoisomer and conformer allows for direct comparison with experimental data, aiding in the assignment of the correct structure. nih.govarxiv.org The predicted shifts are sensitive to the local electronic environment of each nucleus, which is defined by the molecule's 3D structure.

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org This is typically done within the harmonic approximation from a DFT frequency calculation. The predicted spectrum shows characteristic peaks, such as N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹). These predictions can help in interpreting experimental IR spectra. arxiv.orgresearchgate.netbiorxiv.org

Circular Dichroism (CD) Spectroscopy: For this chiral molecule, predicting the CD spectrum is particularly important. Time-dependent DFT (TD-DFT) calculations can simulate the electronic transitions that give rise to CD signals, providing a theoretical spectrum that can be compared with experimental data to determine the absolute configuration of the stereocenters.

Table 3: Representative Predicted Vibrational Frequencies for this compound (Note: Values are illustrative and typically require scaling to match experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | Amine group vibration |

| N-H Stretch (symmetric) | 3360 | Amine group vibration |

| C-H Stretch (alkyl) | 2850 - 2960 | Ring and side-chain C-H bonds |

| N-H Bend (scissoring) | 1610 | Amine group deformation |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model its reactivity as a nucleophile or as a base. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates. researchgate.net

DFT calculations can determine the activation energy (the energy barrier from reactant to transition state), providing a quantitative measure of the reaction rate. This allows for the comparison of different possible reaction pathways. For example, one could model the Sₙ2 reaction of the amine with an alkyl halide to understand how the steric bulk of the methylcyclohexyl group influences the reaction rate and stereochemical outcome.

In Silico Screening and Design Principles for Chiral Ligands and Auxiliaries

Chiral amines like this compound are valuable as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis. Computational, or in silico, screening can accelerate the discovery and optimization of their applications. chemmethod.com

This process involves building a computational model of a catalytic reaction where the amine or its derivative acts as the chiral-directing group. By calculating the transition state energies for the pathways leading to different stereoisomeric products, one can predict the enantiomeric excess (e.e.) that the catalyst would produce. This allows researchers to:

Screen a library of related chiral amines to identify the most promising candidates.

Understand the key molecular interactions (e.g., steric hindrance, hydrogen bonding) that control the stereoselectivity.

Rationally design improved ligands or auxiliaries with enhanced performance before committing to laboratory synthesis.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. For a compound like 1-(2-Methylcyclohexyl)ethan-1-amine, future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic pathways.

One of the most promising avenues is the advancement of biocatalysis . The use of enzymes, such as transaminases, offers a highly selective and efficient alternative to traditional chemical methods. nih.govnih.gov Engineered transaminases can facilitate the asymmetric synthesis of chiral amines from prochiral ketones, often with exceptional enantioselectivity and under mild, aqueous conditions. mdpi.comresearchgate.net Future work will likely involve the discovery and engineering of novel enzymes specifically tailored for the conversion of 1-(2-methylcyclohexyl)ethan-1-one (B2928069) to the desired amine, thereby minimizing waste and avoiding harsh reagents. mdpi.comhims-biocat.eu

Another key area is the refinement of catalytic reductive amination . wikipedia.org This method, which converts a carbonyl group to an amine in a one-pot reaction, is already considered a green technique due to its high atom economy. wikipedia.orgacsgcipr.org Future developments will likely focus on the use of more sustainable catalysts, such as those based on earth-abundant metals, and the use of green reducing agents like hydrogen gas or formic acid under optimized conditions to further reduce the environmental footprint. acsgcipr.orgjocpr.com Electrocatalytic reductive amination, which uses water as a hydrogen source, also presents a promising green pathway. rsc.org

| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. nih.govhims-biocat.eu | Enzyme discovery, protein engineering for substrate specificity, process optimization. mdpi.com |

| Catalytic Reductive Amination | High atom economy, one-pot synthesis, avoidance of toxic reagents. wikipedia.orgjocpr.com | Development of non-precious metal catalysts, use of green reductants (H2), solvent-free conditions. acsgcipr.org |

| Electrocatalytic Amination | Uses water as a hydrogen source, benign reaction conditions. rsc.org | Optimization of electrode materials, study of substrate scope, improvement of yield and selectivity. rsc.org |

Integration with Automated Synthesis and High-Throughput Screening

The convergence of robotics, artificial intelligence (AI), and chemistry is set to revolutionize the discovery and optimization of chemical processes. For this compound, these technologies offer significant opportunities.

Automated synthesis platforms can accelerate the development of synthetic routes by performing numerous reactions in parallel with high precision and reproducibility. chemh.comresearchgate.netsigmaaldrich.com These "robo-chemists" can systematically explore a wide range of reaction parameters—such as catalysts, solvents, temperatures, and reagent stoichiometry—to rapidly identify optimal conditions for the synthesis of this compound. nih.govnih.govsciencedaily.com This not only speeds up research but also minimizes human error and reduces the consumption of materials. researchgate.netyoutube.com

High-throughput screening (HTS) is a crucial component of this automated approach, particularly for discovering and optimizing enantioselective catalysts. nih.govnumberanalytics.com HTS techniques allow for the rapid evaluation of large libraries of catalysts to identify those that provide the highest yield and enantioselectivity for a specific transformation. acs.orgmpg.de For the synthesis of this compound, HTS can be employed to screen for the most effective chiral catalysts in asymmetric hydrogenation or for the most efficient enzyme variants in biocatalytic reductive amination. acs.orgnih.gov The integration of HTS with automated synthesis creates a closed-loop system where the results from screening are fed back to an AI algorithm, which then suggests the next set of experiments to perform, leading to a highly efficient optimization cycle. nih.govsciencedaily.com

| Technology | Application to this compound | Future Outlook |

| Automated Synthesis Robots | Rapid optimization of reaction conditions (temperature, catalysts, solvents). researchgate.netresearchgate.net | Fully autonomous "self-driving" labs for synthesis planning and execution. chemh.comtechbriefs.combohrium.com |

| High-Throughput Screening (HTS) | Discovery of novel catalysts and enzymes with high enantioselectivity. nih.govnih.gov | Integration with machine learning for predictive screening and catalyst design. nih.gov |

| AI and Machine Learning | Predictive modeling of reaction outcomes and planning of synthetic routes. nih.govyoutube.com | Accelerated discovery of novel reactions and functional molecules. sciencedaily.com |

Exploration of Novel Reactivity Patterns and Transformations

While this compound is a valuable building block, future research will also explore its potential in novel chemical transformations. The unique steric and electronic properties conferred by the substituted cyclohexyl ring could lead to new reactivity patterns.

Research into the functionalization of the cyclohexyl ring or the elaboration of the amine group could unlock new applications. For instance, developing catalytic methods for the selective C-H activation of the cyclohexane (B81311) ring would allow for the introduction of new functional groups, leading to a diverse library of derivatives with potentially valuable biological or material properties.

Furthermore, the amine can serve as a directing group or a chiral controller in various transformations. Recent advances in photoredox catalysis have enabled unprecedented cycloaddition reactions of cyclohexylamine (B46788) derivatives, opening up new pathways to complex molecular architectures. rsc.orgnih.govrsc.org Exploring the participation of this compound in such photocatalytic reactions could lead to the discovery of novel stereoselective C-C and C-N bond-forming reactions.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry is a powerful tool for understanding and predicting chemical reactivity and stereoselectivity. For this compound, this combined approach will be instrumental in future research.

Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.netnih.govnih.gov By modeling the interactions between a substrate, a catalyst, and a chiral ligand, researchers can rationalize why a particular enantiomer is formed preferentially. nih.govrsc.org This understanding can then guide the design of more effective catalysts for the asymmetric synthesis of this compound. acs.org

Computational tools can also accelerate the discovery process by pre-screening virtual libraries of catalysts or substrates, identifying the most promising candidates for experimental validation. acs.org This integrated experimental and computational approach not only saves time and resources but also leads to a more profound understanding of the underlying chemical principles. nih.gov

Contribution to the Development of New Methodologies in Stereoselective Synthesis

Chiral amines like this compound are not only synthetic targets but can also serve as crucial components in the development of new asymmetric synthetic methods. nih.govrsc.org

One significant opportunity lies in its use as a chiral auxiliary or chiral ligand . A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction and is later removed. ethz.ch The rigid and sterically defined structure of the 2-methylcyclohexyl group could provide excellent stereocontrol in a variety of reactions, such as alkylations or aldol (B89426) reactions.

Alternatively, this compound can be used as a precursor for the synthesis of novel chiral ligands for transition metal catalysis or as an organocatalyst itself. rsc.orgrsc.org The development of new catalysts based on this scaffold could lead to breakthroughs in other areas of asymmetric synthesis, enabling the efficient production of a wide range of other chiral molecules. numberanalytics.comnumberanalytics.com The continuous development of new stereoselective methods is a cornerstone of modern organic chemistry, and building blocks like this compound will continue to play a vital role in this endeavor. mdpi.commdpi.com

Q & A

Q. What are the key physicochemical properties of 1-(2-Methylcyclohexyl)ethan-1-amine critical for experimental design?

The compound's molecular formula is C₉H₁₉N (MW: 141.26 g/mol), with a purity of 95% and CAS No. 1559719-98-0 . Key properties include:

- Solubility : Likely polar-aprotic solvent compatibility (e.g., DMSO, ethanol) due to the amine group.

- Stability : Susceptible to oxidation; storage under inert gas (N₂/Ar) at 4°C is recommended.

- Chirality : The 2-methylcyclohexyl group introduces stereoisomerism, requiring enantiomeric separation for biological studies.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.26 g/mol |

| Purity | 95% |

| CAS No. | 1559719-98-0 |

| Stability Considerations | Store at 4°C under N₂/Ar |

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves:

- Reductive amination : Reacting 2-methylcyclohexanone with ammonia or ammonium acetate under H₂ gas (1 atm) using a palladium-based catalyst in aqueous conditions .

- Oxime reduction : Converting ketones to oximes followed by catalytic hydrogenation (e.g., LiAlH₄ or H₂/Pd) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Optimization Tips :

- Adjust reaction time (6–24 hrs) and catalyst loading (5–10 mol%) to balance yield (60–85%) and enantioselectivity.

- Monitor pH (8–10) during aqueous workups to prevent amine protonation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect residues in designated containers for incineration by certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Enantiomeric Purity : Impure stereoisomers may exhibit divergent receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric ratios .

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) can alter activity. Standardize protocols using validated in vitro models .

- Metabolic Stability : Differences in hepatic microsomal stability assays (e.g., rat vs. human) may explain inconsistencies. Cross-validate with LC-MS/MS pharmacokinetic profiling .

Q. What advanced chromatographic techniques are recommended for chiral resolution of this compound enantiomers?

- HPLC with Chiral Columns : Use polysaccharide-based columns (Chiralpak IA or IB) with mobile phases like hexane:isopropanol (90:10) + 0.1% diethylamine. Resolution factors (Rs) >1.5 are achievable .

- Supercritical Fluid Chromatography (SFC) : CO₂-methanol co-solvent systems reduce run times (<10 mins) while maintaining enantioselectivity (α > 1.2) .

- Validation : Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. How should computational modeling be integrated into studying this compound's receptor interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like GPCRs or monoamine transporters. Validate with mutagenesis studies (e.g., Ala-scanning) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent (TIP3P water) to assess stability and binding free energies (MM-PBSA/GBSA) .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to optimize lead compounds .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ (1 atm), H₂O | 78 | 95 | |

| Oxime Reduction | LiAlH₄, THF | 65 | 90 | |

| Chiral Resolution | Chiralpak AD-H, Hex:IPA | N/A | >99 (ee) |

Q. Table 2: Key Computational Parameters for Docking Studies

| Software | Receptor PDB ID | Grid Box Size (ų) | Scoring Function |

|---|---|---|---|

| AutoDock Vina | 4NT9 (SERT) | 20x20x20 | Affinity (kcal/mol) |

| Schrödinger Glide | 6VRF (D3R) | 25x25x25 | Emodel |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.